molecular formula C15H14N2O3 B2492382 2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid CAS No. 1174905-42-0

2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid

Cat. No.: B2492382
CAS No.: 1174905-42-0
M. Wt: 270.288
InChI Key: QGRUKOVVZRKALV-BQYQJAHWSA-N
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Description

2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid is a complex organic compound featuring a pyrazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-formylbenzoic acid under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nucleophilic substitutions often require strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(E)-3-(1,5-dimethylpyrazol-4-yl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-13(9-16-17(10)2)14(18)8-7-11-5-3-4-6-12(11)15(19)20/h3-9H,1-2H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRUKOVVZRKALV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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